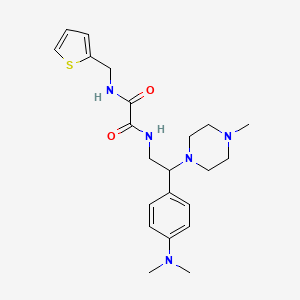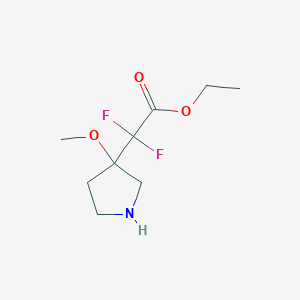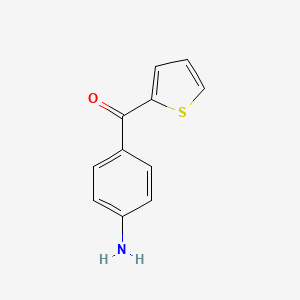
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a dimethylamino group, a methylpiperazin group, and an oxalamide group. These groups are common in many pharmaceuticals and could suggest that this compound has biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the dimethylamino and methylpiperazin groups could suggest a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar groups like the amide could suggest that this compound is soluble in polar solvents .Applications De Recherche Scientifique
Antimicrobial Agents
Compounds with structural components similar to the specified chemical, such as thiazolidinone derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).
Fluorescent Probes
Polythiophene-based conjugated polymers, incorporating parts of the chemical structure , have been developed as fluorescent probes for detecting metal ions and amino acids in aqueous solutions. These probes exhibited high selectivity and sensitivity, indicating their utility in biochemical and environmental monitoring applications (Guo et al., 2014).
Neurokinin-1 Receptor Antagonists
Related compounds have been explored for their role as neurokinin-1 receptor antagonists, with potential applications in treating emesis and depression. These studies underscore the therapeutic possibilities of such chemical structures in neuroscience and pharmacology (Harrison et al., 2001).
Tuberculostatic Activity
Derivatives incorporating phenylpiperazine and other related moieties have been synthesized and tested for their tuberculostatic activity. The compounds demonstrated promising activity against tuberculosis, suggesting their potential in developing new treatments for this disease (Foks et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2S/c1-25(2)18-8-6-17(7-9-18)20(27-12-10-26(3)11-13-27)16-24-22(29)21(28)23-15-19-5-4-14-30-19/h4-9,14,20H,10-13,15-16H2,1-3H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKQZJCPICSLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2714623.png)
![N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2714624.png)


![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)

![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2714639.png)

